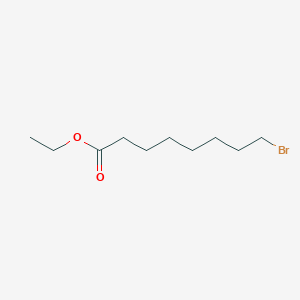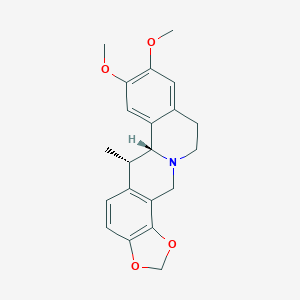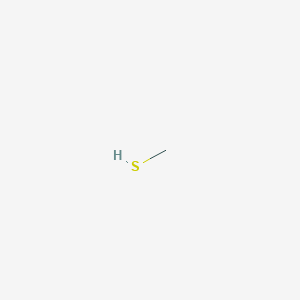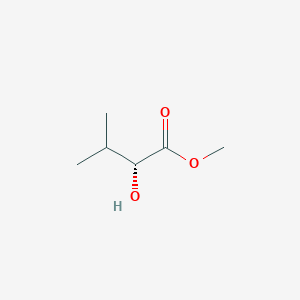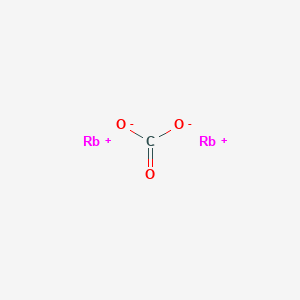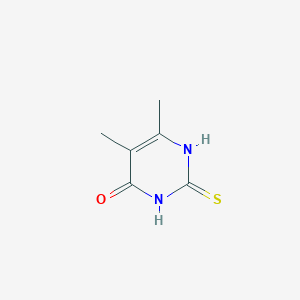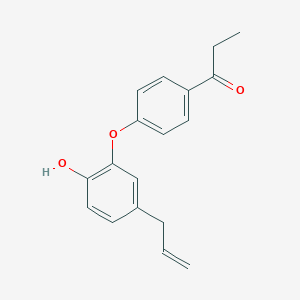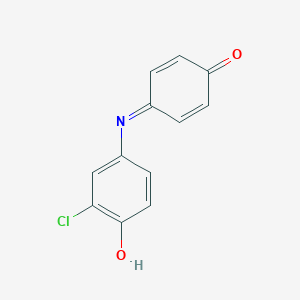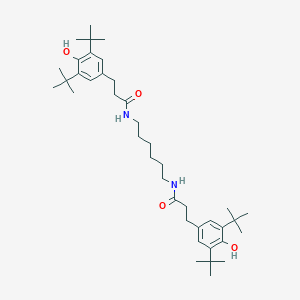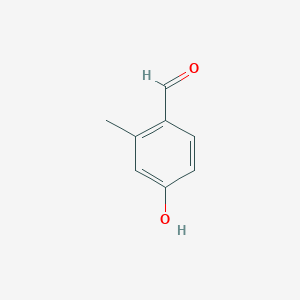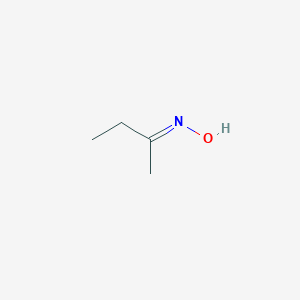
2-丁酮肟
描述
2-Butanone oxime, also known as butan-2-one oxime, is an organic compound with the molecular formula C4H9NO. It is a colorless to light yellow liquid that is commonly used as an antioxidant and blocking agent in various industrial applications. This compound is particularly notable for its role in the synthesis of water-dispersible blocked polyurethane .
作用机制
Target of Action
2-Butanone, oxime, also known as MEKO, is primarily used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane . It is commonly present in alkyd paints or silicone sealants . The primary targets of 2-Butanone, oxime are the chemical structures in these materials that it helps to stabilize.
Mode of Action
It is known to act as a blocking agent, preventing unwanted reactions in the materials it is added to . This blocking action helps to stabilize the materials, preventing degradation and maintaining their desired properties.
Biochemical Pathways
It is known to interact with the chemical structures in the materials it is used with, acting as a stabilizer and preventing unwanted reactions .
Pharmacokinetics
It is known to be a volatile compound, which suggests that it could be rapidly absorbed and distributed in the body if inhaled or ingested .
Result of Action
The primary result of the action of 2-Butanone, oxime is the stabilization of the materials it is used with. By acting as a blocking agent, it prevents unwanted reactions, helping to maintain the desired properties of these materials .
Action Environment
The action of 2-Butanone, oxime can be influenced by various environmental factors. For example, its volatility means that it can evaporate quickly in warm conditions, potentially reducing its effectiveness . Additionally, it has been reclassified as a category 1B carcinogen, which has led to new regulations regarding its use and handling to ensure safe working conditions .
科学研究应用
2-Butanone oxime has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a stabilizer in pharmaceutical formulations.
生化分析
Biochemical Properties
It is known that oximes, such as 2-Butanone, oxime, can react with aldehydes and ketones to form compounds in a process that is essentially irreversible . This suggests that 2-Butanone, oxime may interact with enzymes, proteins, and other biomolecules that contain aldehyde or ketone groups.
Cellular Effects
It has been suggested that it may have carcinogenic effects in animals
Molecular Mechanism
It is known that oximes can form through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This suggests that 2-Butanone, oxime may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that it may have carcinogenic effects in animals
Metabolic Pathways
It has been suggested that the ketoxime is metabolized to the ketone
Transport and Distribution
It is known that it is commonly found in alkyd resin coatings or silicone sealants , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
准备方法
Synthetic Routes and Reaction Conditions: 2-Butanone oxime is typically synthesized through the reaction of butanone with hydroxylamine. The reaction proceeds as follows:
CH3COCH2CH3+NH2OH→CH3C(=NOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, 2-Butanone oxime is produced by reacting butanone with hydrogen peroxide and ammonia in the presence of a catalyst. The reaction is carried out at a temperature range of 55 to 80°C under atmospheric pressure for 1 to 3 hours . This method is environmentally friendly as it does not require organic solvents.
化学反应分析
Types of Reactions: 2-Butanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
相似化合物的比较
- Methyl ethyl ketone oxime
- Ethyl methyl ketoxime
- Pentan-2-one, oxime
Comparison: 2-Butanone oxime is unique due to its specific molecular structure, which allows it to act as an effective blocking agent and antioxidant. Compared to similar compounds, it has a lower boiling point and higher solubility in water, making it more versatile in various applications .
属性
CAS 编号 |
96-29-7 |
|---|---|
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC 名称 |
(NZ)-N-butan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
InChI 键 |
WHIVNJATOVLWBW-PLNGDYQASA-N |
SMILES |
CCC(=NO)C |
手性 SMILES |
CC/C(=N\O)/C |
规范 SMILES |
CCC(=NO)C |
沸点 |
306 °F at 760 mmHg (NTP, 1992) 152.5 °C |
颜色/形态 |
Liquid Colorless liquid |
密度 |
0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |
闪点 |
138 °F (NTP, 1992) |
熔点 |
-21.1 °F (NTP, 1992) -29.5 °C |
Key on ui other cas no. |
96-29-7 |
物理描述 |
Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |
Pictograms |
Corrosive; Irritant; Health Hazard |
溶解度 |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |
同义词 |
2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |
蒸汽密度 |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
蒸汽压力 |
22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



